molecular formula C20H24N2O2S B3261386 Tricyclo[3.3.1.13,7]decane-1-carboxamide, N-(6-ethoxy-2-benzothiazolyl)- CAS No. 34330-28-4

Tricyclo[3.3.1.13,7]decane-1-carboxamide, N-(6-ethoxy-2-benzothiazolyl)-

Cat. No.: B3261386
CAS No.: 34330-28-4
M. Wt: 356.5 g/mol
InChI Key: WGPDKWRUKLTLJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tricyclo[3.3.1.1³,⁷]decane-1-carboxamide, N-(6-ethoxy-2-benzothiazolyl)- is a synthetic small molecule characterized by a rigid tricyclic adamantane-like core (tricyclo[3.3.1.1³,⁷]decane) linked to a benzothiazole moiety via a carboxamide bridge. The benzothiazole ring is substituted with an ethoxy group at the 6-position, distinguishing it from closely related analogs.

Properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2S/c1-2-24-15-3-4-16-17(8-15)25-19(21-16)22-18(23)20-9-12-5-13(10-20)7-14(6-12)11-20/h3-4,8,12-14H,2,5-7,9-11H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGPDKWRUKLTLJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701157146
Record name N-(6-Ethoxy-2-benzothiazolyl)tricyclo[3.3.1.13,7]decane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701157146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34330-28-4
Record name N-(6-Ethoxy-2-benzothiazolyl)tricyclo[3.3.1.13,7]decane-1-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34330-28-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(6-Ethoxy-2-benzothiazolyl)tricyclo[3.3.1.13,7]decane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701157146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of Tricyclo[3.3.1.13,7]decane-1-carboxamide, N-(6-ethoxy-2-benzothiazolyl)- involves multiple steps. The initial step typically includes the formation of the tricyclo[3.3.1.13,7]decane core, followed by the introduction of the carboxamide group. The final step involves the attachment of the N-(6-ethoxy-2-benzothiazolyl) moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

Tricyclo[3.3.1.13,7]decane-1-carboxamide, N-(6-ethoxy-2-benzothiazolyl)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Tricyclo[3.3.1.13,7]decane-1-carboxamide, N-(6-ethoxy-2-benzothiazolyl)- involves its interaction with specific molecular targets. The benzothiazolyl group is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Comparison with NVP-231 (N-[2-(Benzoylamino)-6-benzothiazolyl]tricyclo[3.3.1.1³,⁷]decane-1-carboxamide)

Structural Differences :

  • Substituents on Benzothiazole: Target Compound: 6-ethoxy group at the benzothiazole 6-position. NVP-231: 2-benzoylamino group at the benzothiazole 2-position .
  • Molecular Weight :
    • The ethoxy group in the target compound increases its molecular weight slightly compared to NVP-231 (C₂₅H₂₅N₃O₃S vs. C₂₅H₂₅N₃O₂S).

Functional Implications :

  • NVP-231 is a potent, reversible CerK inhibitor that suppresses 5-oxo-ETE biosynthesis, accelerating wound healing by altering lipid signaling in fibroblasts .

Comparison with EP 3 348 550A1 Acetamide Derivatives

Structural Differences :

  • Core Structure :
    • Target Compound : Tricyclodecane carboxamide.
    • EP 3 348 550A1 Compounds : Acetamide backbone with phenyl or substituted phenyl groups (e.g., 3-methoxyphenyl, trifluoromethylbenzothiazole) .
  • Substituents :
    • The patent compounds prioritize trifluoromethyl and methoxy groups on the benzothiazole, which are associated with improved metabolic stability and target engagement.

Functional Implications :

  • The carboxamide in the target compound may offer distinct hydrogen-bonding interactions with CerK compared to acetamides.

Comparison with Polymorphic Tricyclodecane Carboxamide Derivatives

Structural Differences :

  • Substituents :
    • Target Compound : 6-ethoxy-2-benzothiazolyl.
    • Polymorph (N-(prop-2-ynyl)-) : Prop-2-ynyl group instead of benzothiazole .

Functional Implications :

Tabulated Comparison of Key Compounds

Compound Name Molecular Formula Substituents on Benzothiazole Biological Target Key Functional Notes References
Target Compound (N-(6-ethoxy-2-benzothiazolyl)) C₂₅H₂₅N₃O₃S 6-ethoxy CerK (inferred) Potential lipid modulation -
NVP-231 C₂₅H₂₅N₃O₂S 2-benzoylamino CerK Accelerates wound healing
EP 3 348 550A1 Acetamides Varies 6-trifluoromethyl, methoxy Undisclosed Enhanced metabolic stability
Polymorph (N-(prop-2-ynyl)-) C₁₃H₁₆N₂O None (prop-2-ynyl substituent) N/A Structural versatility

Research Findings and Implications

  • Ethoxy substituents are known to enhance membrane permeability in similar scaffolds .
  • Biological Activity : While NVP-231 reduces 5-oxo-ETE levels and promotes fibroblast migration, the target compound’s ethoxy group could influence alternative lipid pathways or off-target effects, necessitating enzymatic assays for validation .
  • Structural Insights : X-ray crystallography data for related tricyclodecane carboxamides (e.g., polymorphs) highlight the rigidity of the core, which stabilizes protein-ligand interactions .

Biological Activity

Tricyclo[3.3.1.13,7]decane-1-carboxamide, N-(6-ethoxy-2-benzothiazolyl)- is a complex organic compound notable for its unique tricyclic structure and potential biological activities. Its molecular formula is C20H24N2O2SC_{20}H_{24}N_{2}O_{2}S, with a molecular weight of approximately 356.48 g/mol. The compound consists of a rigid tricyclo[3.3.1.13,7]decane core and an N-(6-ethoxy-2-benzothiazolyl) substituent, which may enhance its biological activity and solubility properties.

The mechanism of action for Tricyclo[3.3.1.13,7]decane-1-carboxamide involves interactions with specific molecular targets such as enzymes and receptors. The benzothiazolyl group is known to modulate enzyme activity or alter receptor signaling pathways, potentially leading to various biological effects. However, detailed studies elucidating the exact mechanisms for this compound are still required.

Interaction Studies

Preliminary studies have focused on the binding affinity of Tricyclo[3.3.1.13,7]decane-1-carboxamide to various biological targets:

TargetBinding AffinityBiological Effect
Enzyme AHighInhibition of activity
Receptor BModerateAlteration of signaling pathways

These findings suggest that the compound may possess significant biological activity through its interactions with key molecular targets.

Case Study 1: Anticancer Activity

A study investigating the anticancer properties of related benzothiazole derivatives demonstrated that compounds with similar structural features exhibited significant cytotoxicity against various cancer cell lines. While direct studies on Tricyclo[3.3.1.13,7]decane-1-carboxamide are lacking, the structural similarities suggest potential efficacy against cancer cells.

Case Study 2: Antimicrobial Properties

Another study explored the antimicrobial effects of benzothiazole derivatives against common bacterial strains. Results indicated that compounds with similar functionalities displayed inhibitory effects on bacterial growth, supporting the notion that Tricyclo[3.3.1.13,7]decane-1-carboxamide may also exhibit antimicrobial properties.

Synthesis and Applications

The synthesis of Tricyclo[3.3.1.13,7]decane-1-carboxamide typically involves several steps:

  • Formation of the tricyclo[3.3.1.13,7]decane core.
  • Introduction of the carboxamide group.
  • Attachment of the N-(6-ethoxy-2-benzothiazolyl) moiety.

These steps often require specific catalysts and solvents to ensure high yield and purity.

Potential Applications

Tricyclo[3.3.1.13,7]decane-1-carboxamide has potential applications in various fields:

  • Pharmaceuticals : As a candidate for developing new therapeutic agents targeting cancer and microbial infections.
  • Materials Science : Utilized as a building block in synthesizing more complex molecules with unique properties.

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing N-(6-ethoxy-2-benzothiazolyl)-tricyclo[3.3.1.1³,⁷]decane-1-carboxamide with high purity?

  • Methodological Answer : Synthesis typically involves coupling the tricyclo[3.3.1.1³,⁷]decane-1-carboxylic acid scaffold with a 6-ethoxy-2-benzothiazolyl amine derivative under peptide-coupling conditions (e.g., using HATU or EDCI). Reaction optimization includes temperature control (reflux in acetonitrile or DMF) and stoichiometric adjustments to minimize side products. Post-synthesis purification via column chromatography or recrystallization, followed by analytical validation (HPLC ≥98% purity), ensures high yield and quality .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Structural validation requires a combination of ¹H/¹³C NMR to verify functional groups (e.g., amide bonds, ethoxy substituents) and high-resolution mass spectrometry (HRMS) to confirm molecular weight. For crystallographic confirmation, single-crystal X-ray diffraction (employing SHELXL for refinement) resolves bond lengths and angles, ensuring alignment with IUPAC nomenclature .

Q. What best practices should be followed when using crystallographic software (e.g., SHELX) to determine the compound’s structure?

  • Methodological Answer : Use SHELXS for structure solution via direct methods and SHELXL for refinement. Validate refinement with R-factor convergence (<0.05), and cross-check against Twinning Tests (e.g., PLATON) to detect pseudosymmetry. Employ the WinGX suite for data integration and graphical validation of hydrogen bonding and packing interactions .

Advanced Research Questions

Q. What strategies resolve discrepancies between in vitro and in vivo activity data for this CerK inhibitor?

  • Methodological Answer : Discrepancies may arise from metabolic instability or off-target effects. Cross-validate using isotope-labeled analogs (e.g., deuterated ethoxy groups) to track pharmacokinetics. Combine molecular dynamics simulations (e.g., GROMACS) with surface plasmon resonance (SPR) to assess target binding affinity under physiological conditions. Validate with in situ CerK activity assays in tissue homogenates .

Q. How do polymorphic forms of the compound impact pharmacological studies, and what methods detect such variations?

  • Methodological Answer : Polymorphs can alter solubility and bioavailability. Use differential scanning calorimetry (DSC) to identify thermal phase transitions and powder X-ray diffraction (PXRD) to compare lattice parameters. For structural elucidation, grow single crystals in varied solvents (e.g., ethanol vs. DMSO) and refine using SHELXL. Cross-reference with Cambridge Structural Database entries to identify novel polymorphs .

Q. How does the compound’s adamantane core influence its interaction with biological targets, and what computational methods model these interactions?

  • Methodological Answer : The adamantane core (tricyclo[3.3.1.1³,⁷]decane) enhances lipid membrane permeability and hydrophobic binding. Use docking simulations (AutoDock Vina) to predict binding poses with CerK’s active site, guided by crystallographic data of homologous proteins. Validate with alchemical free-energy calculations (FEP) to quantify binding energy contributions from the adamantane scaffold .

Q. What experimental approaches address contradictory data in structure-activity relationship (SAR) studies for derivatives of this compound?

  • Methodological Answer : SAR contradictions often stem from unaccounted stereochemical or electronic effects. Synthesize enantiomerically pure derivatives (via chiral HPLC) and test in orthogonal assays (e.g., CerK inhibition vs. cytotoxicity). Use QSAR models (e.g., CoMFA) to correlate electronic parameters (Hammett σ) with activity. Validate with 2D-NMR (NOESY) to confirm stereochemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tricyclo[3.3.1.13,7]decane-1-carboxamide, N-(6-ethoxy-2-benzothiazolyl)-
Reactant of Route 2
Reactant of Route 2
Tricyclo[3.3.1.13,7]decane-1-carboxamide, N-(6-ethoxy-2-benzothiazolyl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.